molecular formula C13H13N2O+ B10845295 6-hydroxy-1,2-dimethyl-9H-beta-carbolin-2-ium

6-hydroxy-1,2-dimethyl-9H-beta-carbolin-2-ium

Cat. No.: B10845295
M. Wt: 213.25 g/mol
InChI Key: ICPRLZDLIOARIN-UHFFFAOYSA-O
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Description

6-Hydroxy-1,2-dimethyl-9H-beta-carbolin-2-ium is a heterocyclic compound with the molecular formula C13H13N2O. It belongs to the beta-carboline family, which is known for its diverse biological activities. This compound is characterized by a tricyclic structure that includes an indole ring fused with a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-1,2-dimethyl-9H-beta-carbolin-2-ium typically involves the cyclization of appropriate precursors. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions. For this compound, the specific precursors and conditions would involve the use of 2,9-dimethyl-1,2,3,4-tetrahydro-beta-carboline and an oxidizing agent to introduce the hydroxy group at the 6-position .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the Fischer indole synthesis for higher yields and purity, possibly using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-1,2-dimethyl-9H-beta-carbolin-2-ium can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to its corresponding tetrahydro-beta-carboline derivative using reducing agents such as sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophilic reagents like halogens or nitro groups under acidic conditions.

Major Products Formed

    Oxidation: Formation of 6-oxo-1,2-dimethyl-9H-beta-carbolin-2-ium.

    Reduction: Formation of 6-hydroxy-1,2-dimethyl-1,2,3,4-tetrahydro-beta-carboline.

    Substitution: Various substituted beta-carboline derivatives depending on the electrophile used.

Scientific Research Applications

6-Hydroxy-1,2-dimethyl-9H-beta-carbolin-2-ium has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex beta-carboline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in neuropharmacology due to its structural similarity to neurotransmitters.

    Industry: Potential applications in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-hydroxy-1,2-dimethyl-9H-beta-carbolin-2-ium involves its interaction with various molecular targets. It can bind to DNA and proteins, affecting their function. The compound may also interact with neurotransmitter receptors in the brain, influencing neural activity and exhibiting potential psychoactive effects .

Comparison with Similar Compounds

Similar Compounds

    Harmine: Another beta-carboline with similar biological activities.

    Harmaline: Known for its psychoactive properties.

    Norharmane: A beta-carboline with potential anticancer properties.

Uniqueness

6-Hydroxy-1,2-dimethyl-9H-beta-carbolin-2-ium is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxy group at the 6-position and dimethyl groups at the 1 and 2 positions differentiate it from other beta-carbolines, potentially leading to unique interactions with biological targets .

Properties

Molecular Formula

C13H13N2O+

Molecular Weight

213.25 g/mol

IUPAC Name

1,2-dimethyl-9H-pyrido[3,4-b]indol-2-ium-6-ol

InChI

InChI=1S/C13H12N2O/c1-8-13-10(5-6-15(8)2)11-7-9(16)3-4-12(11)14-13/h3-7,16H,1-2H3/p+1

InChI Key

ICPRLZDLIOARIN-UHFFFAOYSA-O

Canonical SMILES

CC1=[N+](C=CC2=C1NC3=C2C=C(C=C3)O)C

Origin of Product

United States

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